molecular formula C15H9ClN4O B3730513 2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

Cat. No. B3730513
M. Wt: 296.71 g/mol
InChI Key: JOMCINCUVUGTSS-UHFFFAOYSA-N
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Description

“2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are fused heterocyclic compounds formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . They are known for their potential as therapeutic agents and have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .


Synthesis Analysis

The synthesis of triazoloquinazolines often involves the use of eco-compatible catalysts and reaction conditions . The process includes the generation of the central core while also allowing extensive decoration activity for drug discovery purposes . More recent methodologies for the generation of this tricyclic system require multiple steps involving the preparation of the suitable triazole intermediates followed by cycloamidation .


Molecular Structure Analysis

Triazoloquinazolines are fused heterocyclic compounds that contain pharmacologically active triazole and quinazoline moieties . They occur in various isomeric forms such as 1,2,4-triazolo[1,5-c]quinazoline, 1,2,4-triazolo[1,5-a]quinazoline, 1,2,4-triazolo[4,3-c]quinazoline, 1,2,4-triazolo[4,3-a]quinazoline, etc .


Chemical Reactions Analysis

Triazoloquinazolines can undergo a variety of chemical reactions. For instance, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .

Mechanism of Action

Triazoloquinazolines have been found to exhibit a variety of biological activities. For instance, they have been found to inhibit VEGFR-2, a receptor critically involved in cancer angiogenesis . Blocking of VEGFR-2 signaling pathway has proved effective in suppressing tumor growth . Some compounds have shown a good binding mode against VEGFR-2 and a high level of drug-likeness .

Future Directions

Triazoloquinazolines have shown a variety of biological applications, making them an important candidate in the field of drug development . Future research could focus on developing versatile and potentially eco-friendly synthetic protocols , as well as further exploration of their biological activities .

properties

IUPAC Name

2-(10-chloro-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O/c16-10-5-3-6-11-13(10)15-18-14(19-20(15)8-17-11)9-4-1-2-7-12(9)21/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMCINCUVUGTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(10-Chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
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2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
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2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
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2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
Reactant of Route 5
2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
Reactant of Route 6
2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

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